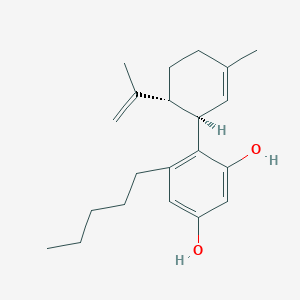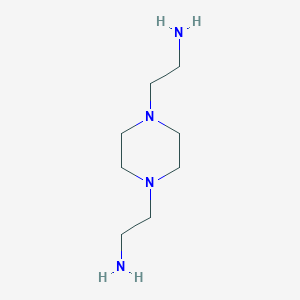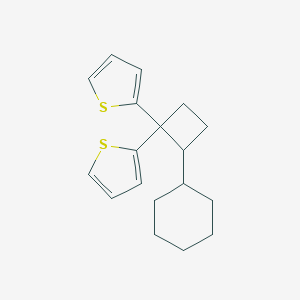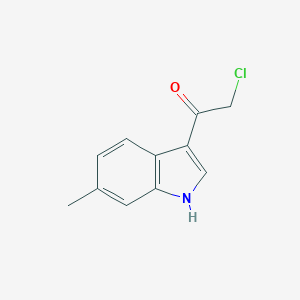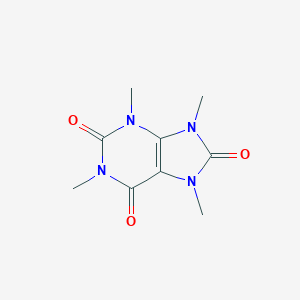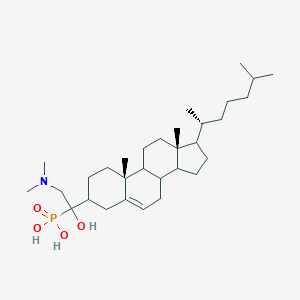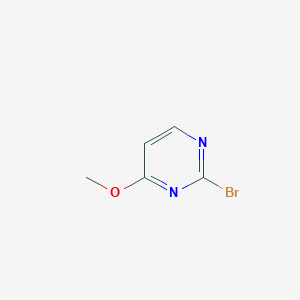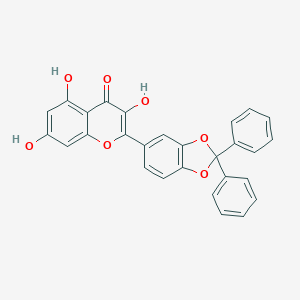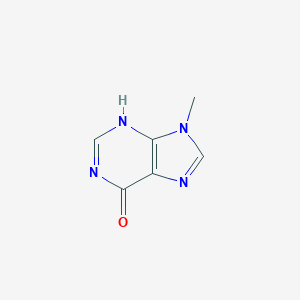
9-Methylhypoxanthine
Descripción general
Descripción
9-Methylhypoxanthine is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9 . It has the molecular formula C6H6N4O .
Molecular Structure Analysis
The molecular structure of 9-Methylhypoxanthine has been analyzed using various computational methods. For example, the ground-state geometry of hypoxanthine was optimized at the MP2, B3LYP, and HF levels by employing the 6-311++G (d,p) basis set . The geometry of the molecule was also optimized in the lowest singlet ππ* and nπ* excited states at the CIS/6-311++G (d,p) level .
Chemical Reactions Analysis
The chemical reactions involving 9-Methylhypoxanthine have been explored in several studies. One study reported the stepwise coordination of Pt (II)-180° and Pd (II)-90° metal fragments to the purine nucleobase 9-methylhypoxanthine . Another study discussed the UV-induced generation of rare tautomers of allopurinol and 9-methylhypoxanthine .
Physical And Chemical Properties Analysis
9-Methylhypoxanthine has the molecular formula C6H6N4O and an average mass of 150.138 Da . The absorption spectra of 9-Methylhypoxanthine in aqueous solution were explored by the hybrid cluster-continuum model at the level of time-dependent density functional theory along with the polarizable continuum model (PCM) .
Aplicaciones Científicas De Investigación
Ultrafast Excited-State Deactivation Studies
9-Methylhypoxanthine has been used in studies investigating ultrafast excited-state deactivation . These studies involve ab initio surface-hopping dynamics calculations using a combined quantum mechanical/molecular mechanical approach . The lifetime of the S1 state of 9-Methylhypoxanthine in aqueous solution is predicted to be 115.6 fs, slightly longer than that in the gas phase (88.8 fs), suggesting that the solvent water has no significant influence on the excited-state lifetime of 9-Methylhypoxanthine .
Nucleic Acid Research
DNA Methylation Studies: Researchers use 9-methylhypoxanthine as a substrate for enzymes involved in DNA methylation, a process crucial for gene regulation and development. By studying the interaction of these enzymes with 9-methylhypoxanthine, scientists can gain insights into DNA methylation mechanisms and their potential role in diseases like cancer.
RNA Modification Studies: 9-Methylhypoxanthine can also be incorporated into RNA molecules through certain modifications. Studying the presence and function of these modifications helps researchers understand how RNA structure and function are regulated, potentially leading to new avenues for therapeutic development.
Enzyme Studies
9-Methylhypoxanthine serves as a valuable tool for studying enzymes involved in purine metabolism.
Enzyme Activity Assays: Researchers can utilize 9-methylhypoxanthine as a substrate for enzymes like xanthine oxidase and guanine deaminase to assess their activity and function. This information is crucial for understanding purine metabolism pathways and identifying potential drug targets.
Enzyme Inhibition Studies: 9-Methylhypoxanthine can also be used to develop and test inhibitors for specific enzymes involved in purine metabolism. These inhibitors can be valuable tools for studying the role of these enzymes in various diseases and potentially lead to the development of new therapeutic strategies.
Cellular Signaling Studies
Recent research suggests that 9-methylhypoxanthine might play a role in cellular signaling pathways. Studies indicate that 9-methylhypoxanthine can interact with certain receptors and signaling molecules, potentially influencing cellular processes like cell proliferation and differentiation. However, this area of research is still in its early stages, and more investigation is needed to understand the specific role of 9-methylhypoxanthine in cellular signaling.
Direcciones Futuras
Propiedades
IUPAC Name |
9-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESGUQRDJASXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236361 | |
| Record name | 9-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylhypoxanthine | |
CAS RN |
875-31-0 | |
| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylhypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 875-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9H-purin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



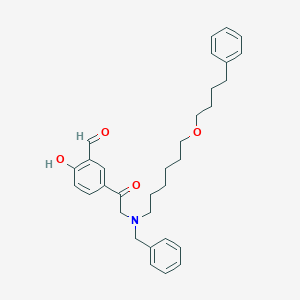
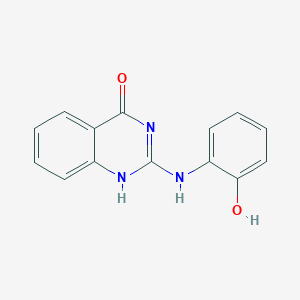
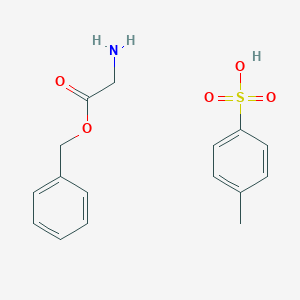
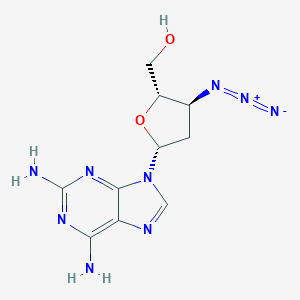
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
